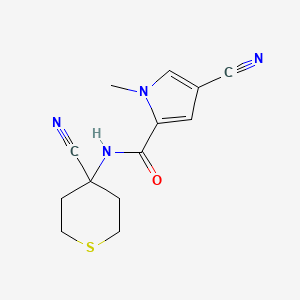
4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide, also known as CTAP, is a synthetic compound that has been widely used in scientific research for its pharmacological properties. CTAP belongs to the class of pyrrole carboxamides and has been found to have potential therapeutic applications in various diseases.
Mechanism of Action
4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide acts as a competitive antagonist for the mu-opioid receptor, which is a G protein-coupled receptor. It binds to the receptor and prevents the activation of the G protein, which is necessary for the downstream signaling cascade. This results in a decrease in the activity of the receptor and a reduction in the effects of opioid drugs.
Biochemical and Physiological Effects:
4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioid drugs, prevent the development of tolerance and dependence, and reduce the reward effects of opioid drugs. 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide has also been found to have antinociceptive effects and reduce inflammation.
Advantages and Limitations for Lab Experiments
The use of 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide in lab experiments has several advantages. It is a potent and selective antagonist for the mu-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain modulation and addiction. 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide has also been shown to have a long duration of action and a low toxicity profile.
However, there are also limitations to the use of 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide in lab experiments. It has been found to have off-target effects on other receptors, which can complicate the interpretation of results. 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide is also a synthetic compound, which can limit its applicability in studying natural systems.
Future Directions
There are several future directions for the use of 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide in scientific research. One area of interest is the development of new drugs that target the mu-opioid receptor without producing the adverse effects of opioid drugs. 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide can serve as a starting point for the development of such drugs.
Another area of interest is the study of the role of the mu-opioid receptor in other diseases, such as depression and anxiety. 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide can be used to investigate the potential therapeutic applications of targeting this receptor in these diseases.
Conclusion:
In conclusion, 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound that has been widely used in scientific research for its pharmacological properties. It acts as an antagonist for the mu-opioid receptor and has potential therapeutic applications in various diseases. The use of 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide in lab experiments has several advantages and limitations, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide involves the reaction of 4-cyanothiophene-2-carboxylic acid with 2-amino-4,5-dicyano-1-methylpyrrole in the presence of a coupling agent. The resulting product is purified by column chromatography to obtain the final product.
Scientific Research Applications
4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its pharmacological properties and its potential therapeutic applications. It has been found to act as an antagonist for the mu-opioid receptor, which is involved in pain modulation and addiction. The use of 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide has been shown to reduce the effects of opioid drugs and prevent the development of tolerance and dependence.
properties
IUPAC Name |
4-cyano-N-(4-cyanothian-4-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-17-8-10(7-14)6-11(17)12(18)16-13(9-15)2-4-19-5-3-13/h6,8H,2-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREXBHKEBCTLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2(CCSCC2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

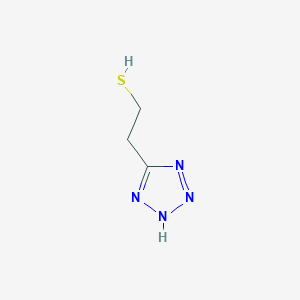


![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)



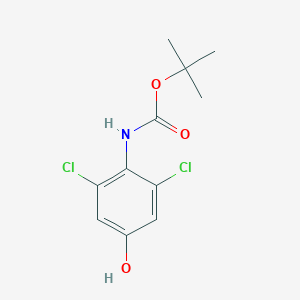
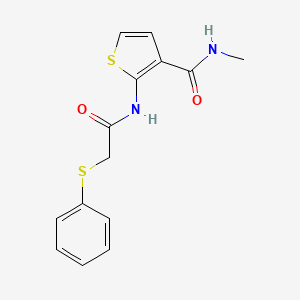
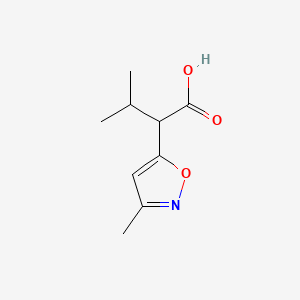

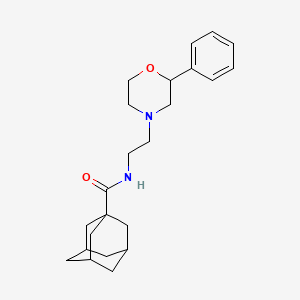
![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)
![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)